molecular formula C23H22N4O2 B2522299 N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251638-87-5

N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2522299
CAS No.: 1251638-87-5
M. Wt: 386.455
InChI Key: HRCZXJARPLIVQK-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound characterized by its intricate molecular structure

Biochemical Analysis

Biochemical Properties

The compound N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has been investigated for its potential as antitumor agents and inhibitors of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These interactions involve complex biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

. These effects suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents[_{{{CITATION{{{_1{Synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido2,3-d .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors or other advanced techniques to ensure consistent product quality. The choice of solvents, catalysts, and reaction parameters is carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its derivatives may be developed into new drugs for treating various diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Pyrrolo[2,3-d]pyrimidin-5-ones

  • Imidazoles

  • Indole derivatives

Uniqueness: N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide stands out due to its unique structural features and potential biological activities. Its ability to undergo various chemical reactions and its versatility in synthesis make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-2-26-16-25-21-19(18-11-7-4-8-12-18)14-27(22(21)23(26)29)15-20(28)24-13-17-9-5-3-6-10-17/h3-12,14,16H,2,13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZXJARPLIVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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